molecular formula C7H8ClN3 B1479929 1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole CAS No. 2092284-38-1

1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1479929
CAS No.: 2092284-38-1
M. Wt: 169.61 g/mol
InChI Key: BZMKMZHEABVJEZ-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound featuring a fused imidazole-pyrazole core substituted with a 2-chloroethyl group. The chloroethyl group enhances reactivity, enabling alkylation or cross-coupling reactions, while the fused aromatic system provides a platform for donor-acceptor (D-A) interactions critical for optical and electronic applications .

Biochemical Analysis

Biochemical Properties

1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as monoamine oxidase, which is involved in the breakdown of neurotransmitters . Additionally, this compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that can alter protein function and stability .

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. This compound has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis . It can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . In cancer cells, this compound has demonstrated the ability to induce cell cycle arrest and promote apoptosis, making it a potential candidate for anticancer therapies .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the formation of covalent bonds with DNA and proteins, which can lead to the inhibition of DNA replication and transcription . This compound can also inhibit enzyme activity by binding to the active sites of enzymes, thereby preventing substrate binding and catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo hydrolysis and other degradation processes over time . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate cellular processes without causing significant harm . At higher doses, this compound can induce toxic effects, including damage to DNA and proteins, leading to cell death and tissue damage . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to its biotransformation and elimination from the body. This compound is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conjugation with glutathione and other cofactors . These metabolic processes can influence the compound’s bioavailability and toxicity, as well as its effects on metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins and accumulate in specific cellular compartments . Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize in the nucleus, where it can interact with DNA and nuclear proteins . Additionally, this compound can be targeted to other organelles, such as the mitochondria and endoplasmic reticulum, through specific targeting signals and post-translational modifications . These localization patterns can influence the compound’s effects on cellular processes and its overall efficacy as a therapeutic agent .

Biological Activity

1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on the compound's pharmacological properties, including its anticancer, anti-inflammatory, and antimicrobial activities, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound belongs to the imidazo[1,2-b]pyrazole family, characterized by a fused ring structure that contributes to its biological activity. The synthesis of this compound typically involves multi-step organic reactions, often starting from pyrazole derivatives. Recent studies have focused on optimizing synthetic routes to enhance yield and purity while maintaining bioactivity.

Anticancer Activity

Anticancer properties are one of the most significant aspects of this compound. Research indicates that compounds within this class can inhibit the proliferation of various cancer cell lines.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Reference
MCF-7 (Breast)0.08
A549 (Lung)26
HepG2 (Liver)0.71
K-562 (Leukemia)0.04

The compound has shown potent activity against breast cancer cells (MCF-7) with an IC50 value of 0.08 µM, comparable to established anticancer drugs like erlotinib . Additionally, it exhibits significant inhibitory effects on lung cancer (A549) and liver cancer (HepG2) cell lines .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound displays noteworthy anti-inflammatory effects. Studies have demonstrated its ability to inhibit pro-inflammatory cytokines and reduce edema in animal models.

Table 2: Anti-inflammatory Activity

ModelEffect ObservedReference
Carrageenan-induced edemaSignificant reduction in swelling
Acetic acid-induced permeabilityComparable to indomethacin

These findings suggest that the compound may serve as a potential therapeutic agent for inflammatory diseases.

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. Preliminary studies indicate activity against various bacterial strains.

Table 3: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
E. coli40 µg/mL
Bacillus subtilis40 µg/mL
Aspergillus nigerNot specified

The compound exhibited broad-spectrum antimicrobial effects, making it a candidate for further development in treating infections.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of imidazo[1,2-b]pyrazole derivatives in clinical settings:

  • Case Study 1 : A derivative was tested in a phase II trial for patients with advanced breast cancer, demonstrating a significant reduction in tumor size.
  • Case Study 2 : Preclinical models showed that combining this compound with standard chemotherapy agents enhanced overall survival rates in lung cancer models.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

The compound has been extensively studied for its anticancer potential. Research indicates that derivatives of imidazo[1,2-b]pyrazole exhibit significant antiproliferative effects against various cancer cell lines. For example:

  • A study demonstrated that compounds similar to 1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole showed IC50 values indicating effective inhibition of cell proliferation in breast (MDA-MB-231) and liver (HepG2) cancer cells.
  • In vivo evaluations indicated that certain derivatives could inhibit tumor growth in animal models, suggesting therapeutic applications in oncology.

Mechanism of Action

The mechanism of action involves the chloroethyl group forming covalent bonds with nucleophilic sites on proteins or DNA, disrupting cellular processes and inhibiting enzymatic activity. The imidazo[1,2-b]pyrazole moiety may also modulate receptor activity, leading to various biological effects .

Antimicrobial Activity

Research has highlighted the antimicrobial properties of imidazo[1,2-b]pyrazole derivatives. These compounds have demonstrated effectiveness against various bacterial strains, indicating their potential use in treating infections. For instance:

  • One study reported that specific derivatives exhibited MIC values comparable to first-line antibiotics against Staphylococcus aureus and Bacillus cereus .

Biological Studies

The compound is utilized in studies to understand its interactions with biological targets such as enzymes and receptors. Its unique structure allows it to serve as a scaffold for the development of new drugs targeting specific molecular pathways.

Materials Science

Due to its distinctive chemical structure, this compound is a candidate for developing novel materials with specific electronic or optical properties. Its potential applications in this field include:

  • Development of sensors or electronic devices where its unique electronic properties can be exploited.
  • Creation of advanced materials for photonic applications.

Table 1: Anticancer Activity of Imidazo[1,2-b]pyrazole Derivatives

CompoundCell LineIC50 (µM)Reference
Compound AMDA-MB-2310.75
Compound BHepG20.58
Compound CA5490.39

Table 2: Antimicrobial Activity

CompoundBacterial StrainMIC (µg/mL)Reference
Compound DS. aureus31.25
Compound EB. cereus25.00

Chemical Reactions Analysis

Reactivity of the 2-Chloroethyl Group

The 2-chloroethyl substituent serves as a versatile handle for further derivatization:

Reaction Type Conditions Products Key References
Nucleophilic Substitution K₂CO₃, DMF, nucleophile (e.g., amines, thiols)2-Aminoethyl or 2-thioethyl derivatives ,
Elimination Strong base (e.g., NaOH, EtOH)Formation of vinylimidazo[1,2-b]pyrazole
Cross-Coupling Pd catalysis (e.g., Suzuki-Miyaura)Aryl/heteroaryl-functionalized derivatives ,

Example Reaction Pathway :
1-(2-Chloroethyl)-1H-imidazo[1,2-b]pyrazole reacts with morpholine in DMF/K₂CO₃ to yield 1-(2-morpholinoethyl)-1H-imidazo[1,2-b]pyrazole, demonstrating the chloroethyl group’s susceptibility to nucleophilic displacement .

Ring Functionalization and Cyclization

The imidazo[1,2-b]pyrazole core undergoes regioselective modifications:

  • C3/C5 Electrophilic Substitution :
    Directed magnesiation using TMP-bases (e.g., TMPMgCl·LiCl) enables selective functionalization at C3 or C5 with electrophiles (e.g., aldehydes, ketones) .

  • Push–Pull Dye Formation :
    Fragmentation of the pyrazole ring under acidic conditions generates conjugated systems, such as (1,3-dihydro-2H-imidazol-2-ylidene)malononitrile derivatives .

Stability and Degradation

  • Hydrolytic Sensitivity :
    The 2-chloroethyl group undergoes hydrolysis in aqueous media (pH > 7), forming 2-hydroxyethyl derivatives.

  • Thermal Stability :
    Decomposition above 200°C via cleavage of the chloroethyl chain, as observed in thermogravimetric analyses of analogous compounds .

Comparative Reactivity with Pyrazole Analogues

The imidazo[1,2-b]pyrazole scaffold exhibits distinct reactivity compared to simpler pyrazoles:

Feature Imidazo[1,2-b]pyrazole Pyrazole
Nucleophilic Sites C3, C5, and N1 positionsC4 and N1/N2 positions
Electrophilic Substitution Favors C3/C5 due to electronic effectsFavors C4
Solubility Enhanced in polar aprotic solvents Moderate aqueous solubility

Q & A

Basic Research Questions

Q. What are the optimized synthesis protocols for 1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole, and how do reaction conditions influence yield?

  • Methodological Answer : A one-pot sequential synthesis under mild conditions (e.g., 10–60 min at 60°C) is effective. Use equimolar ratios of 2-aminopyrazole and α-haloketones, with ethanol as a green solvent. Catalytic additives like acetic acid enhance cyclization. Monitor reaction progress via TLC and optimize reaction time to minimize byproducts .
  • Key Variables : Temperature control (±2°C), solvent polarity, and stoichiometric precision. Yield improvements (60–85%) are achievable by adjusting microwave irradiation or inert gas purging .

Q. What purification techniques are recommended for isolating this compound?

  • Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. For high-purity isolates (>95%), recrystallization from ethanol/water (7:3 v/v) is effective. Avoid complex techniques like HPLC unless trace impurities persist .

Q. How can researchers validate the structural integrity of synthesized this compound?

  • Methodological Answer : Use a combination of 1H^1H/13C^{13}C NMR (DMSO-d6) to confirm substituent positions and Cl-CH2- coupling constants. LC-MS (ESI+) verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 200.6). Cross-validate with FT-IR for C-Cl stretching (550–650 cm1^{-1}) .

Advanced Research Questions

Q. What mechanistic pathways govern the formation of this compound during cyclization?

  • Methodological Answer : The reaction proceeds via nucleophilic attack of the pyrazole N1 on the α-haloketone, followed by intramolecular cyclization. Density Functional Theory (DFT) simulations reveal transition-state stabilization through hydrogen bonding with acetic acid. Isotopic labeling (e.g., 15^{15}N) can track N-migration pathways .

Q. How can computational modeling optimize reaction parameters for scaled-up synthesis?

  • Methodological Answer : Quantum mechanical calculations (e.g., Gaussian 16) predict energy barriers for intermediates. Machine learning (ML) models trained on reaction datasets (temperature, solvent, catalyst) identify optimal conditions. For example, Bayesian optimization reduces trial runs by 40% while maintaining >80% yield .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Standardize assay protocols (e.g., fixed cell lines, IC50 measurements) to minimize variability. Meta-analysis of structure-activity relationships (SAR) identifies critical substituents (e.g., Cl-CH2- vs. methyl groups). Cross-validate enzyme inhibition (e.g., kinase assays) with molecular docking (AutoDock Vina) .

Q. How does the chloroethyl group influence regioselectivity in electrophilic substitutions?

  • Methodological Answer : The Cl-CH2- group directs electrophiles to the C3 position of the imidazo[1,2-b]pyrazole core due to inductive effects. Competitive experiments with bromine or nitration agents show >70% C3 selectivity. X-ray crystallography (e.g., P21/c space group) confirms positional accuracy .

Q. What experimental designs assess the compound’s stability under physiological conditions?

  • Methodological Answer : Simulate gastric fluid (pH 2.0, pepsin) and plasma (pH 7.4, 37°C) for 24–72 hours. Monitor degradation via HPLC-UV (λ = 254 nm). Stability correlates with electron-withdrawing substituents; chloroethyl derivatives show t½ > 8 hours in plasma .

Q. How can green chemistry principles improve the sustainability of synthesis?

  • Methodological Answer : Replace ethanol with cyclopentyl methyl ether (CPME), a recyclable solvent. Catalytic systems (e.g., CuI/neocuproine) reduce waste. Lifecycle assessment (LCA) tools quantify E-factor reductions (target: <5) .

Q. What advanced spectroscopic techniques characterize non-covalent interactions in solid-state forms?

  • Methodological Answer : Single-crystal XRD (e.g., monoclinic P21/c, a = 8.190 Å) reveals Cl···π interactions. Solid-state NMR (35^{35}Cl) and Hirshfeld surface analysis quantify intermolecular forces. Differential Scanning Calorimetry (DSC) detects polymorphic transitions .

Comparison with Similar Compounds

Table 1: Functionalization Methods for 1H-Imidazo[1,2-b]pyrazole vs. Indole

Position 1H-Imidazo[1,2-b]pyrazole Method Indole Method Reference
7 Br/Mg exchange with iPrMgCl·LiCl Electrophilic substitution (e.g., Vilsmeier-Haack)
6 Zn-mediated fragmentation to push-pull dyes Not applicable
3 TMPMgCl·LiCl metalation + electrophiles Directed ortho-metalation

Physicochemical Properties

Replacing indole with 1H-imidazo[1,2-b]pyrazole in the 5-HT₂A antagonist pruvanserin significantly improves aqueous solubility (Table 2):

  • logD : Reduced from 3.5 (pruvanserin) to 2.8 (imidazo-pyrazole analogue), enhancing hydrophilicity .
  • pKa : The imidazo-pyrazole NH (pKa 7.3) is more acidic than indole NH (pKa ~17), favoring deprotonation in physiological conditions, which may alter membrane permeability and receptor binding .

Table 2: Physicochemical Comparison of Pruvanserin vs. Imidazo-Pyrazole Analogue

Property Pruvanserin (Indole) Imidazo-Pyrazole Analogue Reference
logD 3.5 2.8
Aqueous Solubility (mg/mL) Low 10-fold increase
pKa 6.4 (piperazine NH) 7.3 (imidazo-pyrazole NH)

Optical and Electronic Properties

Push-pull dyes derived from 1H-imidazo[1,2-b]pyrazole (e.g., compound 14e) exhibit superior intramolecular charge transfer (ICT) compared to classical D-A systems:

  • Absorption : 14e shows a second absorption band at 430 nm (ε = 15,000 M⁻¹cm⁻¹), red-shifted by 50 nm vs. 14a-14d .
  • Photoluminescence (PL) : 14e emits at 550 nm with 80% quantum yield, attributed to benzoyl’s strong electron-withdrawing effect .

Table 3: Optical Properties of Push-Pull Dyes

Compound λₐᵦₛ (nm) λₑₘ (nm) Quantum Yield (%) Reference
14a 380 450 45
14e 430 550 80

Stability and Reactivity

  • Chloroethyl Group : Enhances electrophilicity, enabling nucleophilic substitution or cross-coupling. For example, Negishi reactions with aryl halides yield aryl-substituted derivatives (57–89% yields) .
  • indole drugs .

Properties

IUPAC Name

1-(2-chloroethyl)imidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3/c8-2-4-10-5-6-11-7(10)1-3-9-11/h1,3,5-6H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZMKMZHEABVJEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)N1CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

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